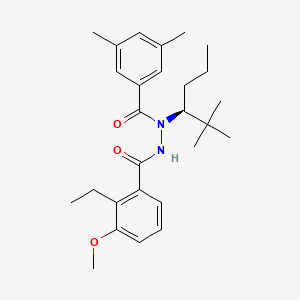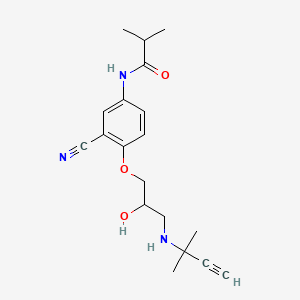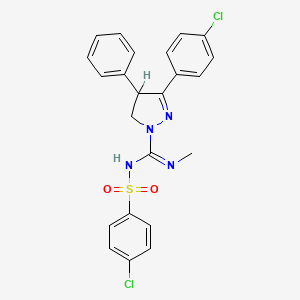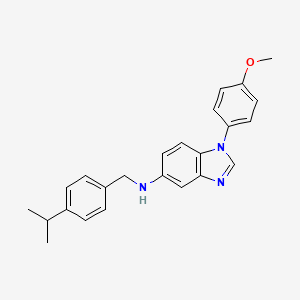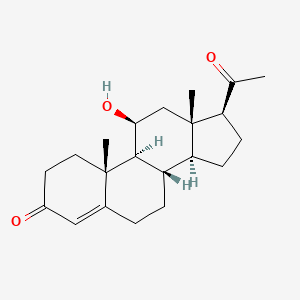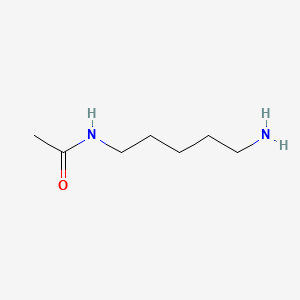
1,2,3-Triphenylguanidine
Overview
Description
1,2,3-Triphenylguanidine is a chemical compound with the molecular formula C19H17N3 . It is a white, crystalline powder and is used as an accelerator for the vulcanization of rubber . It is also employed as an intermediate for organic synthesis .
Synthesis Analysis
The formation of complexes by reaction of [PdCl4] (2-) with this compound under different metal/ligand ratios has been observed . The structure of the complex [ (this compound) (2)PdCl2] has been determined by X-ray diffraction methods .Molecular Structure Analysis
The molecular weight of this compound is 287.4 g/mol . The IUPAC name is this compound . The InChI is 1S/C19H17N3/c1-4-10-16 (11-5-1)20-19 (21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H, (H2,20,21,22) . The Canonical SMILES is C1=CC=C (C=C1)NC (=NC2=CC=CC=C2)NC3=CC=CC=C3 .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 434.7±28.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 69.1±3.0 kJ/mol . The flash point is 216.7±24.0 °C . The index of refraction is 1.602 . The molar refractivity is 91.6±0.5 cm3 .Scientific Research Applications
Reactions with Dirhenium(III) Complexes
1,2,3-Triphenylguanidine (TPG) demonstrates significant reactivity with dirhenium(III) complexes, forming ionic compounds like [H2TPG][ReO4] and [Re2(μ-TPG)3(μ-O2CCH3)Cl]Cl. These reactions vary based on the water content of the solvent and can lead to cleavage and oxidation of the rhenium unit. The compounds exhibit electrolytic nature and solvent-dependent electronic spectra, highlighting the complex's potential in materials science and chemistry (Mallick et al., 2014).
Synthesis and Structure in Pd(II) Complexes
This compound reacts with [PdCl4]2- to form two types of complexes, including [(this compound)2PdCl2]. These complexes are significant in coordination chemistry, where the ligands coordinate as neutral monodentate molecules through imine nitrogen atoms. Understanding these structures aids in the development of novel compounds in the field of metal-organic chemistry (Mincheva et al., 2000).
Spectroscopic Properties Analysis
This compound has been analyzed for its spectroscopic properties. Through ab-initio calculations and spectroscopic studies, this research contributes to our understanding of molecular structures and interactions. These findings are crucial in molecular physics and chemistry, especially for materials with specific optical or electronic properties (Cardoso et al., 2008).
Role in Nonlinear Optical Properties
The study of N,N',N''-triphenylguanidinium carboxylate salts has provided insights into their noncentrosymmetric structures and nonlinear optical properties. This research is pivotal in the field of optoelectronics, where materials with specific optical behaviors are required (Silva et al., 2010).
Safety and Hazards
1,2,3-Triphenylguanidine is combustible . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . In terms of biological effects, it has been observed to cause behavioral tremors and convulsions or effects on seizure threshold, as well as dyspnea in unspecified mammalian species at a dose of 350 mg/kg .
Mechanism of Action
Target of Action
It is known that this compound is widely used in the vulcanization of rubber and other polymers . Therefore, its primary targets could be the chemical bonds in these materials that are altered during the vulcanization process.
Mode of Action
Given its use in vulcanization, it likely interacts with the polymer chains in rubber, facilitating the formation of cross-links that enhance the material’s durability and resilience .
Biochemical Pathways
It’s known that this compound can be released from rubber products into the environment, potentially interacting with various biochemical processes .
Pharmacokinetics
It has been detected in human urine samples, suggesting that it can be absorbed and metabolized by the body
Result of Action
It’s known that this compound can be found in indoor dust samples collected from various countries, suggesting potential exposure to humans .
Action Environment
The action of 1,2,3-Triphenylguanidine can be influenced by various environmental factors. For instance, its presence in indoor dust suggests that it can accumulate in indoor environments, potentially affecting its action, efficacy, and stability . Furthermore, its release from rubber products into the environment suggests that its action can be influenced by factors such as temperature, humidity, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
1,2,3-Triphenylguanidine is known for its high alkalinity, which allows it to neutralize acids and form salts . It has a high affinity for alkali ions and proton acceptor properties . It is soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, but has low solubility in water .
Cellular Effects
It is known that this compound is present in indoor dust and can be ingested by humans
Temporal Effects in Laboratory Settings
It is known that this compound can be detected in human urine samples, suggesting that it can be metabolized and excreted by the body .
Metabolic Pathways
It is known that this compound can be rapidly absorbed by the gastrointestinal tract, quickly distributed in the body, metabolized into three major and two minor metabolites (unidentified), and then excreted in urine and feces as both parent compound and metabolites .
Properties
IUPAC Name |
1,2,3-triphenylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPAJKKAHDLPAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059223 | |
| Record name | Guanidine, N,N',N''-triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101-01-9 | |
| Record name | N,N′,N′′-Triphenylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Triphenylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenylguanidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Guanidine, N,N',N''-triphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanidine, N,N',N''-triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-triphenylguanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.644 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3-TRIPHENYLGUANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I64B170QFG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


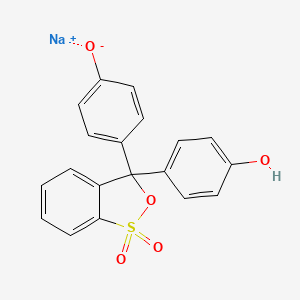
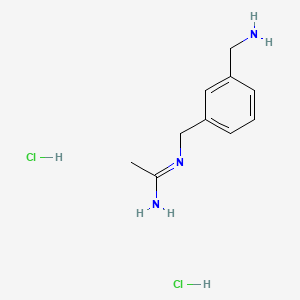
![3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid](/img/structure/B1663836.png)
